
2-Acetyl-5-bromobenzofuran-4,7-dione
Overview
Description
2-Acetyl-5-bromobenzofuran-4,7-dione is a chemical compound with the molecular formula C10H5BrO4 and a molecular weight of 269.05 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 2-Acetyl-5-bromobenzofuran-4,7-dione typically involves the bromination of benzofuran derivatives followed by acetylation. One common method includes the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromobenzofuran is then acetylated using acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Acetyl-5-bromobenzofuran-4,7-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Acetyl-5-bromobenzofuran-4,7-dione serves as an intermediate for the production of more complex benzofuran derivatives. Its electrophilic nature allows it to participate in various chemical reactions, including substitution, reduction, and oxidation.
Biology
Research indicates that this compound exhibits significant biological activities , including:
- Antitumor Activity : Derivatives have shown potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, one study reported an IC50 value of 0.59 μM for related compounds .
- Antibacterial Properties : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) range from 16 to 128 µg/mL depending on the strain tested .
- Antiviral Activity : Preliminary studies suggest potential antiviral properties; however, specific viral targets are yet to be fully elucidated .
Medicine
The compound is being explored for its potential as a lead compound in drug development. Its diverse biological activities make it a candidate for further investigation in therapeutic applications aimed at treating cancer and bacterial infections .
Antitumor Efficacy Study
A focused study on the cytotoxic effects of benzofuran derivatives highlighted that this compound exhibited significant inhibition in MCF-7 cells with an IC50 value comparable to established chemotherapeutics. This suggests its potential utility in developing new cancer therapies .
Antibacterial Assessment
Another investigation assessed the antibacterial properties against multiple strains using standard broth microdilution methods to determine MIC values. Results confirmed that derivatives maintained effectiveness even at low concentrations, establishing a correlation between structure and activity .
Molecular Docking Studies
Molecular docking studies have provided insights into binding interactions of this compound with various biological targets. These studies suggest favorable binding affinities that correlate with observed biological activities, supporting further development as a lead compound for drug discovery .
Mechanism of Action
The mechanism of action of 2-Acetyl-5-bromobenzofuran-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
2-Acetyl-5-bromobenzofuran-4,7-dione can be compared with other benzofuran derivatives such as:
2-Acetyl-6-bromobenzofuran-4,7-dione: Similar in structure but with the bromine atom at a different position, leading to different reactivity and biological activities.
5-Bromobenzofuran: Lacks the acetyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Acetyl-5-bromobenzofuran-4,7-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of 269.05 g/mol. Its synthesis typically involves the bromination of benzofuran derivatives followed by acetylation. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, such as iron(III) bromide, followed by acetylation with acetic anhydride and a Lewis acid catalyst like aluminum chloride.
Biological Activity
Antitumor Activity
Research indicates that derivatives of this compound exhibit potent antitumor properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, one study reported an IC50 value of 0.59 μM for a related compound, indicating strong cytotoxicity .
Antibacterial Properties
The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been established in various studies, with some derivatives showing MIC values ranging from 16 to 128 µg/mL against tested strains .
Antiviral Activity
Preliminary investigations suggest potential antiviral properties as well, although specific viral targets and mechanisms remain to be fully elucidated.
The biological activity of this compound is largely attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or modulation of signaling pathways involved in cell proliferation and survival.
Comparative Analysis
A comparison with similar compounds reveals that structural variations significantly influence biological activity:
Compound | Antitumor Activity (IC50) | Antibacterial Activity (MIC) |
---|---|---|
This compound | 0.59 μM | 16-128 µg/mL |
2-Acetyl-6-bromobenzofuran-4,7-dione | Not specified | Not specified |
5-Bromobenzofuran | Not applicable | Not applicable |
Case Studies
-
Antitumor Efficacy Study
A study focused on the cytotoxic effects of various benzofuran derivatives found that this compound exhibited significant inhibition in MCF-7 cells with an IC50 value comparable to established chemotherapeutics . -
Antibacterial Assessment
Another investigation assessed the antibacterial properties against multiple strains, confirming that derivatives maintained effectiveness even at low concentrations. The study utilized standard broth microdilution methods to determine MIC values and established a correlation between structure and activity . -
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. These studies suggest favorable binding affinities that correlate with observed biological activities, supporting further development as a lead compound for drug discovery .
Properties
IUPAC Name |
2-acetyl-5-bromo-1-benzofuran-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c1-4(12)8-2-5-9(14)6(11)3-7(13)10(5)15-8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVZWDYCCQHJPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=O)C=C(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284559 | |
Record name | 4,7-Benzofurandione, 2-acetyl-5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389264-29-2 | |
Record name | 4,7-Benzofurandione, 2-acetyl-5-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1389264-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Benzofurandione, 2-acetyl-5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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